Cas no 1820580-06-0 ((2S)-2-amino-6-acetamidohexanoic acid hydrochloride)

(2S)-2-amino-6-acetamidohexanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Nepsilon-Acetyl-L-lysine Hydrochloride
- H-Lys(Ac)-OH·HCl
- H-Lys(Ac)-OH.HCl
- (2S)-2-amino-6-acetamidohexanoic acid hydrochloride
- (S)-6-Acetamido-2-aminohexanoic acid hydrochloride
- SCHEMBL15669798
- N6-ACETYLLYSINE HYDROCHLORIDE
- HY-W141977
- E83832
- A-Acetyl-L-lysine (hydrochloride)
- DA-76107
- (2S)-6-acetamido-2-aminohexanoic acid;hydrochloride
- H-LYS(AC)-OH HCL
- CS-0201767
- AKOS025295977
- AS-83498
- 1820580-06-0
- F9994-5465
- Nepsilon-Acetyl-L-lysine (hydrochloride)
- MFCD09752164
- N-epsilon-Acetyl-L-lysine hydrochloride (H-L-Lys(Ac)-OH.HCl)
- N
- H-Lys(ac)-oh hydrochloride
-
- Inchi: 1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1
- InChI Key: MQVATDGTAFJGJI-FJXQXJEOSA-N
- SMILES: Cl.OC([C@H](CCCCNC(C)=O)N)=O
Computed Properties
- Exact Mass: 224.0927701g/mol
- Monoisotopic Mass: 224.0927701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 182
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H246080-250mg |
H-Lys(Ac)-OH?HCl |
1820580-06-0 | 250mg |
$ 280.00 | 2022-06-04 | ||
Life Chemicals | F9994-5465-1mg |
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride |
1820580-06-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F9994-5465-10mg |
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride |
1820580-06-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F9994-5465-20mg |
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride |
1820580-06-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F9994-5465-10μmol |
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride |
1820580-06-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F9994-5465-5mg |
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride |
1820580-06-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F9994-5465-50mg |
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride |
1820580-06-0 | 50mg |
$160.0 | 2023-09-07 | ||
TRC | H246080-1000mg |
H-Lys(Ac)-OH?HCl |
1820580-06-0 | 1g |
$ 745.00 | 2022-06-04 | ||
Life Chemicals | F9994-5465-75mg |
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride |
1820580-06-0 | 75mg |
$208.0 | 2023-09-07 | ||
1PlusChem | 1P00I0V8-25g |
Nepsilon-Acetyl-L-lysine Hydrochloride |
1820580-06-0 | 97% | 25g |
$137.00 | 2024-06-18 |
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride Related Literature
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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3. Book reviews
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on (2S)-2-amino-6-acetamidohexanoic acid hydrochloride
(2S)-2-amino-6-acetamidohexanoic acid hydrochloride: A Comprehensive Overview
The compound (2S)-2-amino-6-acetamidohexanoic acid hydrochloride (CAS No. 1820580-06-0) is a significant molecule in the field of organic chemistry and pharmacology. This compound, often referred to as compound 1820580-06-0, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an amino group, an acetamide moiety, and a hydrochloride counterion, making it a versatile compound with promising biological activity.
Recent studies have highlighted the importance of (2S)-configuration in determining the compound's pharmacokinetic properties. The stereochemistry at the second carbon atom plays a crucial role in its interaction with biological systems. Researchers have explored the synthesis of this compound using various methods, including enzymatic resolution and asymmetric synthesis, to ensure high enantiomeric purity. These advancements have paved the way for its use in chiral resolution and enantioselective catalysis.
The acetamide group in the molecule contributes to its solubility and stability, making it suitable for various applications in pharmaceuticals. The hydrochloride salt form enhances its bioavailability, which is critical for drug delivery systems. Recent findings suggest that this compound exhibits potential as a building block for peptide synthesis and as a precursor for more complex molecules with therapeutic potential.
In terms of applications, (2S)-2-amino-6-acetamidohexanoic acid hydrochloride has been studied for its role in enzyme inhibition and as a substrate in biochemical assays. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzymatic mechanisms. Additionally, the compound has been investigated for its potential in developing novel antibiotics and anticancer agents, highlighting its importance in medicinal chemistry.
Recent research has also focused on the pharmacokinetics of this compound. Studies have shown that its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its stereochemistry and functional groups. Understanding these properties is essential for optimizing its therapeutic efficacy and minimizing adverse effects.
The synthesis of compound 1820580-06-0 involves multi-step reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes using green chemistry principles to minimize environmental impact. These methods include the use of microwave-assisted synthesis and catalytic hydrogenation, which enhance reaction yields and reduce production time.
In conclusion, (2S)-2-amino-6-acetamidohexanoic acid hydrochloride (CAS No. 1820580-06-0) is a versatile compound with significant potential in various fields of chemistry and pharmacology. Its unique structure, stereochemical properties, and functional groups make it a valuable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound remains at the forefront of scientific exploration.
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